

A Technical Guide to the Structure of the Peptide Ac-PPPHPHARIK-NH₂

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Compound of Interest

Compound Name: Ac-PPPHPHARIK-NH₂

Cat. No.: B15542095

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For researchers, scientists, and professionals engaged in drug development, a thorough understanding of a peptide's structure is fundamental to elucidating its function and potential therapeutic applications. This guide provides a detailed analysis of the primary structure of the synthetic peptide **Ac-PPPHPHARIK-NH₂**. Due to the novelty or specificity of this peptide, publicly available experimental data on its synthesis, purification, and biological activity is not readily available. Therefore, this document focuses on the theoretical and structural characteristics derived from its constituent amino acids and chemical modifications.

Peptide Composition and Modifications

The peptide with the sequence **Ac-PPPHPHARIK-NH₂** is a decapeptide, meaning it is composed of ten amino acids. Its structure is further defined by modifications at both the N-terminus and the C-terminus.

- N-Terminal Modification:** The "Ac-" prefix indicates acetylation. An acetyl group (CH₃CO) is attached to the alpha-amino group of the first amino acid, Proline. This modification neutralizes the positive charge of the N-terminus at physiological pH and can increase the peptide's stability by making it more resistant to degradation by aminopeptidases.
- C-Terminal Modification:** The "-NH₂" suffix signifies amidation. The C-terminal carboxyl group of the last amino acid, Lysine, is converted to a primary amide (-CONH₂). This modification removes the negative charge of the C-terminus and can enhance the peptide's biological activity and stability by mimicking the post-translational modifications of many endogenous peptides and protecting it from carboxypeptidase degradation.

The core amino acid sequence is Pro-Pro-Pro-His-Pro-His-Ala-Arg-Ile-Lys.

Amino Acid Sequence and Properties

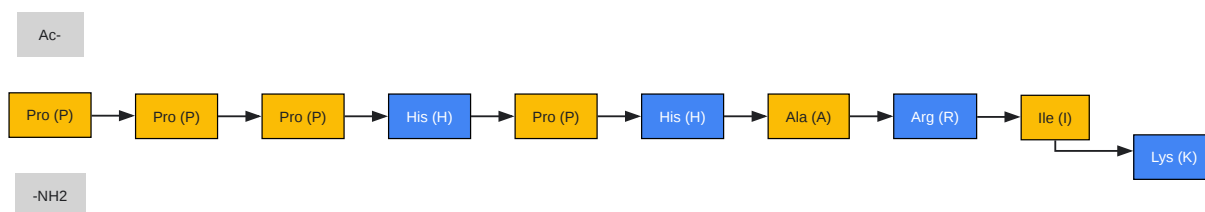
The properties of the individual amino acids in the sequence are crucial for determining the overall characteristics of the peptide, such as its solubility, charge, and potential for secondary structure formation.

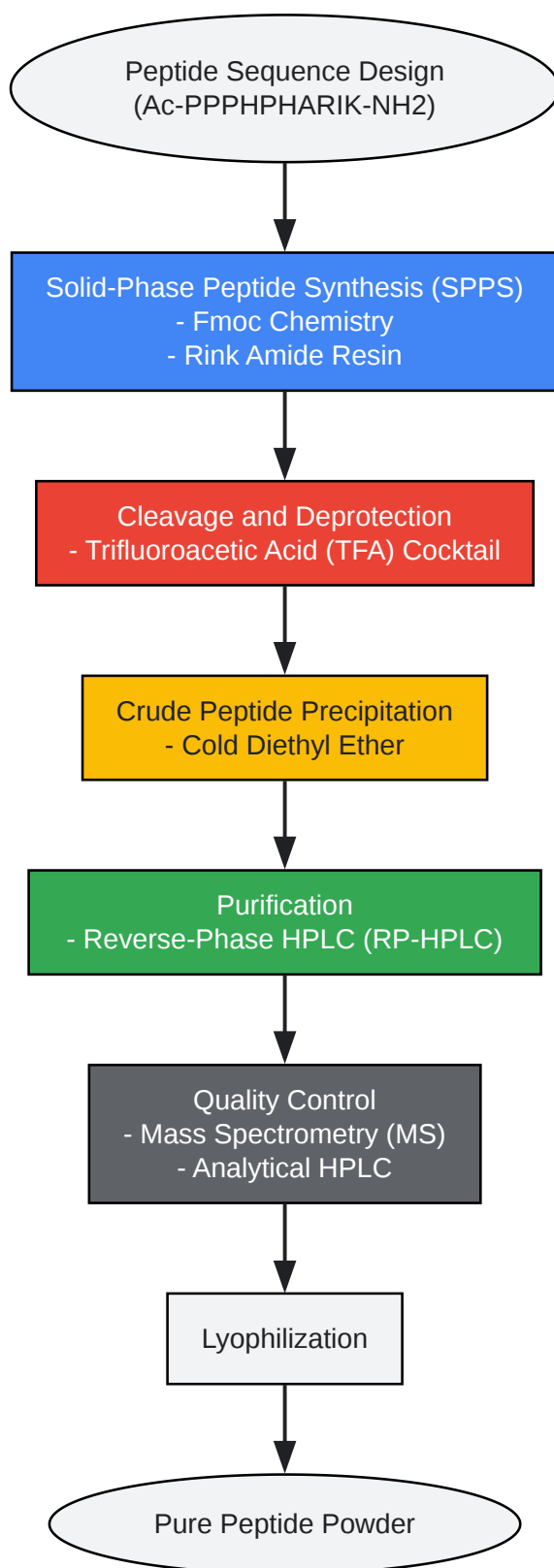
| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property |
|----------|------------|---------------|---------------|--|
| 1 | Proline | Pro | P | Nonpolar, Aliphatic (Cyclic) |
| 2 | Proline | Pro | P | Nonpolar, Aliphatic (Cyclic) |
| 3 | Proline | Pro | P | Nonpolar, Aliphatic (Cyclic) |
| 4 | Histidine | His | H | Positively Charged (at pH < 6), Aromatic |
| 5 | Proline | Pro | P | Nonpolar, Aliphatic (Cyclic) |
| 6 | Histidine | His | H | Positively Charged (at pH < 6), Aromatic |
| 7 | Alanine | Ala | A | Nonpolar, Aliphatic |
| 8 | Arginine | Arg | R | Positively Charged, Basic |
| 9 | Isoleucine | Ile | I | Nonpolar, Aliphatic |
| 10 | Lysine | Lys | K | Positively Charged, Basic |

At a physiological pH of approximately 7.4, the side chains of Arginine and Lysine are positively charged. The side chain of Histidine has a pKa of around 6.0, meaning it is predominantly neutral but can be partially protonated and positively charged in slightly acidic environments. The high content of Proline residues will introduce significant conformational constraints, likely resulting in a rigid and kinked structure.

Structural Representation

The primary structure of **Ac-PPPHPHARIK-NH₂** can be visualized as a linear chain of amino acids linked by peptide bonds, with the specified terminal modifications.





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